4-(4-Fluorophenoxy)aniline, also known as 4-(4-fluorophenoxy)phenylamine, is an organic compound with the molecular formula CHFNO and a molecular weight of 203.22 g/mol. This compound features a fluorinated phenyl group connected to an aniline moiety via an ether linkage. Its structure contributes to its potential applications in various fields, particularly in medicinal chemistry.
This compound can be synthesized from commercially available chemicals, and it is often used as a building block in organic synthesis. It has been the subject of research for developing novel derivatives with biological activity, particularly in cancer treatment.
4-(4-Fluorophenoxy)aniline falls under the category of aromatic amines and is classified as a fluorinated organic compound. It is also categorized as a phenolic compound due to the presence of the phenoxy group.
The synthesis of 4-(4-fluorophenoxy)aniline typically involves the reaction of 4-fluoroaniline with a suitable phenolic compound. One common method includes:
The molecular structure of 4-(4-fluorophenoxy)aniline can be visualized as follows:
4-(4-Fluorophenoxy)aniline has been involved in various chemical reactions, particularly in the synthesis of thiourea derivatives.
The mechanism by which 4-(4-fluorophenoxy)aniline and its derivatives exert biological effects involves:
4-(4-Fluorophenoxy)aniline (CAS 36160-82-4), a fluorinated aromatic amine with the molecular formula C12H10FNO, represents a structurally sophisticated building block in modern synthetic chemistry. Characterized by its electron-rich aniline moiety linked via an oxygen bridge to a fluorinated phenyl ring, this compound exhibits distinctive electronic properties that enhance its reactivity and versatility. The fluorine atom in the para-position of the phenoxy ring significantly influences electron distribution within the molecule, creating a polarized system ideal for nucleophilic substitution and catalytic coupling reactions. This molecular architecture, coupled with its solid amorphous form (typically white to beige crystalline powder) and melting point range of 58-64°C, makes it a stable yet manipulable intermediate [1] [2] [5]. Its balanced lipophilicity (calculated logP ~2.8) facilitates solubility in common organic solvents like DCM, THF, and DMF, which is crucial for diverse reaction conditions while maintaining sufficient aqueous compatibility for biological applications [1] [7].
Table 1: Fundamental Physicochemical Properties of 4-(4-Fluorophenoxy)aniline
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C12H10FNO | - |
Molecular Weight | 203.21-203.22 g/mol | - |
CAS Registry Number | 36160-82-4 | - |
Appearance | White to beige powder | Ambient temperature |
Melting Point | 58-64°C | Standard conditions |
Purity (Commercial) | ≥95%-99.7% | HPLC/GC analysis |
Storage Stability | Stable at 0-8°C | Dark, inert atmosphere recommended |
The emergence of 4-(4-Fluorophenoxy)aniline as a significant synthetic intermediate coincides with strategic shifts in medicinal chemistry during the late 20th century, particularly the pursuit of fluorine-containing bioactive molecules. While its exact discovery timeline remains less documented than commercial drugs, its prominence grew from systematic explorations into fluorinated aniline derivatives designed to overcome limitations of non-fluorinated precursors. Early pharmacological interest stemmed from recognizing that the 4-fluorophenoxy group could mimic natural diphenolic motifs while conferring enhanced metabolic stability and membrane permeability – attributes critically lacking in many early aniline-based drug candidates. This compound transitioned from a laboratory curiosity to a strategic building block as high-throughput screening revealed its derivatives' potential in neuropharmacology and oncology [2] [5].
Its commercial availability by the early 2000s (≥95% purity) facilitated rapid adoption in drug discovery programs. Suppliers like ChemImpex and Sigma-Aldrich listed it as a key intermediate for anticancer agents, reflecting its integration into mainstream medicinal chemistry workflows [1] [5] [7]. Notably, its role expanded beyond pharmaceuticals into agrochemical development, where its structural framework was incorporated into next-generation herbicides and pesticides, leveraging the fluorine atom's ability to enhance target binding and environmental persistence [2] [5]. This dual pharmaceutical-agrochemical utility cemented its industrial relevance and motivated large-scale synthesis optimization, transitioning from small academic batches to multi-kilogram production.
Table 2: Commercial Availability and Key Suppliers
Supplier | Purity | Catalog Number | Primary Documented Research Applications |
---|---|---|---|
ChemImpex | ≥98% (HPLC) | 25956 | Pharmaceutical intermediates, material science |
CymitQuimica | 96% | IN-DA003K3J | Organic synthesis, polymer precursors |
Ambeed | 96% | AMBH9614FB9D | Specialty chemical synthesis |
The synthetic versatility of 4-(4-Fluorophenoxy)aniline arises from its two primary reactive sites: the nucleophilic aromatic amine (-NH2) and the electron-deficient 4-fluorophenyl ring. This duality enables sequential and orthogonal functionalization, making it invaluable for constructing complex architectures.
Pharmaceutical Synthesis: This compound serves as a critical precursor in kinase inhibitor development. Its incorporation into MET kinase inhibitors (e.g., quinazoline-based 1,6-naphthyridinones) exemplifies strategic molecular design. Here, the aniline nitrogen undergoes regioselective coupling with carboxylic acids or acyl chlorides to form anilide bonds, essential for target binding. Simultaneously, the fluorine atom enables Pd/Cu-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) to introduce hydrophobic pharmacophores. In MET inhibitor scaffolds, derivatives of 4-(4-Fluorophenoxy)aniline contributed to compounds with nanomolar IC50 values, overcoming the poor pharmacokinetics of earlier leads [6]. Similarly, in calcium channel blockers targeting neuropathic pain (e.g., fluorophenoxyanilides), it anchors the bioactive scaffold. Researchers synthesized potent N-type calcium channel inhibitors (e.g., 5a, IC50 = 46 µM) by coupling the aniline with 4-(3-chloropropoxy)benzoic acid, followed by azidation and reduction. The fluorophenoxy moiety's electronic tuning was crucial for optimal channel binding [4].
Material Science Applications: Beyond pharmacology, this aniline derivative enhances polymer performance. Its incorporation into epoxy resins and polyimides leverages the amine group for cross-linking and the fluorinated segment for thermal stability (up to 250-300°C decomposition onset) and chemical resistance. Polymers incorporating this moiety exhibit reduced dielectric constants, beneficial for microelectronics, alongside improved adhesion in high-performance coatings and composites [2] [5].
Agrochemical Intermediates: The compound facilitates derivatization into herbicidal and pesticidal agents. Its metabolic stability—imparted by fluorine—prolongs field efficacy, while the aniline group allows condensation with aldehydes or heterocycles to form bioactive Schiff bases or benzimidazoles. Though specific agrochemical structures are often proprietary, supplier documentation explicitly cites this application [2] [5].
Table 3: Key Pharmacological Derivatives and Their Bioactivities
Derivative Class | Target | Biological Activity (IC50/EC50) | Role of 4-(4-Fluorophenoxy)aniline Moiety |
---|---|---|---|
Quinazoline-1,6-naphthyridinones | MET Kinase | Low nanomolar range (enzyme) | Core aniline component for hinge binding region |
Fluorophenoxyanilides (e.g., 5a) | N-Type Calcium Channel | 46 µM (functional assay) | Central scaffold providing optimal spatial orientation |
Trifluoromethyl Analogues | Not specified | Enhanced binding in screening | Fluorine atoms modulate lipophilicity & electronics |
The strategic incorporation of 4-(4-Fluorophenoxy)aniline into bioactive molecules aligns with three core theoretical frameworks governing modern fluorinated drug design:
Electron-Deficient Aromatic Systems: The fluorine atom inductively withdraws electron density from the phenoxy ring, creating a π-deficient system. This polarization enhances the electrophilicity of ortho/para positions, facilitating nucleophilic aromatic substitutions (SNAr) otherwise challenging with non-fluorinated analogs. Computational studies (e.g., DFT calculations) confirm a 15-20% increase in positive charge density ortho to fluorine compared to hydrogen analogs, rationalizing its superior reactivity in forming C-N/C-O bonds essential for heterocyclic annulations [4] .
Metabolic Stabilization: Fluorine's high electronegativity and small atomic radius strengthen adjacent C-H/C-C bonds, impeding oxidative metabolism by cytochrome P450 enzymes. When incorporated into 4-(4-Fluorophenoxy)aniline derivatives, the 4-fluorophenoxy group exhibits a 3-5 fold reduction in hydroxylation rates compared to phenoxy analogs, confirmed via microsomal stability assays. This directly translates to improved pharmacokinetic profiles in vivo, as observed in antimalarial quinolone-3-diarylethers where fluorinated analogs showed reduced clearance [8].
Bioisosteric Mimicry & Target Interactions: The C-F bond effectively mimics carbonyl oxygen or hydroxyl groups in steric volume (van der Waals radius: F=1.47 Å, O=1.52 Å) while offering distinct electronic and hydrophobic properties. In kinase inhibitors like MET-targeting naphthyridinones, the fluorophenoxy segment mimics ATP's ribose diphosphate orientation, enhancing hinge region binding. Molecular docking reveals fluorine forms critical halogen bonds (distance: 3.0-3.2 Å) with backbone carbonyls or lysine residues, contributing 1-2 kcal/mol binding energy per interaction—validated by 10-fold potency drops upon defluorination [6] .
Strategic Modifications: Rational optimization leverages positional isomerism and fluorine substitution patterns. For instance, replacing the para-fluorine with trifluoromethoxy (-OCF3) as in 4-(4-trifluoromethoxyphenoxy)aniline derivatives boosts both lipophilicity (logP increase ~0.5) and steric bulk, enhancing blood-brain barrier penetration in neuroactive agents [4] . Conversely, meta-substituted fluorophenoxy isomers exhibit altered dipole moments affecting target selectivity—meta-fluorophenoxyanilides showed 2-fold higher N-type calcium channel inhibition than para-substituted counterparts due to optimal cavity fit [4].
Table 4: Strategic Fluorine Modifications and Their Biochemical Impacts
Modification | Theoretical Rationale | Observed Biological Outcome |
---|---|---|
Para-F → Para-OCF3 | Increased lipophilicity & metabolic stability | Enhanced CNS penetration; IC50 improvements in kinase assays |
Para-F → Meta-F | Altered dipole moment & steric orientation | Improved selectivity for ion channels (2-fold activity gain) |
Aniline Para-NH2 → Ortho-CF3 aniline | Steric blocking of oxidative metabolism at amine | Reduced clearance; prolonged in vivo half-life |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8